5-Amino-2,3-dihydrobenzofuran-2-carboxamide
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Overview
Description
5-Amino-2,3-dihydrobenzofuran-2-carboxamide is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dihydrobenzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be constructed through various methods, including cyclization reactions.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,3-dihydrobenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Amino-2,3-dihydrobenzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-2,3-dihydrobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran-7-carboxamide: This compound shares a similar benzofuran core but differs in the position of the carboxamide group.
2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide: Another similar compound with a different functional group arrangement.
Uniqueness
5-Amino-2,3-dihydrobenzofuran-2-carboxamide is unique due to the presence of both the amino and carboxamide groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
5-amino-2,3-dihydro-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C9H10N2O2/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4,10H2,(H2,11,12) |
InChI Key |
PXYPWAFEEBKSRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)N)C(=O)N |
Origin of Product |
United States |
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